[(2-Isocyanoethoxy)methyl]benzene
Description
This compound is synthesized via the reaction of its hydrochloride precursor (compound 36) with triethyl orthoformate under reflux conditions, followed by purification using dichloromethane and aqueous washes . The structure is confirmed by $^1$H NMR spectroscopy, which reveals characteristic signals for the methylene groups (δ = 3.40–3.70 ppm), the benzyl moiety (δ = 4.52 ppm), and the aromatic protons (δ = 7.30–7.40 ppm).
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-isocyanoethoxymethylbenzene |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6H,7-9H2 |
InChI Key |
ANCZKGBUKAMHMT-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Isocyanoethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with 2-bromoethyl isocyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the isocyanoethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of [(2-Isocyanoethoxy)methyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(2-Isocyanoethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitric acid are used under acidic conditions for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(2-Isocyanoethoxy)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Isocyanoethoxy)methyl]benzene involves its interaction with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, leading to changes in their activity or function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Comparisons
Isocyano vs. Ethoxy/Methoxy Derivatives The isocyano group ($-\text{N}\equiv\text{C}$) is highly electron-withdrawing compared to ethoxy ($-\text{OCH}2\text{CH}3$) or methoxy ($-\text{OCH}_3$) groups. This difference likely alters the benzene ring's electron density, affecting reactivity in electrophilic substitution or electron-induced processes. For example, electron-stimulated desorption (ESD) studies on condensed benzene show that substituents influence charge fragmentation mechanisms (e.g., dissociative electron attachment (DEA) and dipolar dissociation (DD)) . A compound with an electron-withdrawing group like $-\text{N}\equiv\text{C}$ may exhibit enhanced DEA yields due to increased electron affinity.
Benzene vs. Substituted Benzene Derivatives Adsorption studies of benzene on Pt surfaces reveal that substituents significantly alter binding energies and dissociation pathways. For instance, benzene adsorbs flat on Pt via π-orbital interactions, but polar substituents (e.g., $-\text{OCH}_3$) may induce tilted orientations, modifying surface reactivity . [(2-Isocyanoethoxy)methyl]benzene’s bulky substituent could sterically hinder adsorption, reducing surface coverage compared to unsubstituted benzene.
Electronic and Reactivity Trends
- Electron Impact Behavior: ESD studies on benzene films show that ion desorption yields (both anions and cations) depend on film thickness and electron energy. At 950 eV, anion yields peak at 2 monolayers (ML), while cation yields increase up to 8 ML . The isocyano group’s electron-withdrawing nature may shift these thresholds by altering charge distribution or resonance stabilization of transient ions.
- The isocyano group’s instability under heat suggests [(2-Isocyanoethoxy)methyl]benzene may decompose at lower temperatures than its ethoxy or methoxy analogs.
Table 1: Key Properties of [(2-Isocyanoethoxy)methyl]benzene and Related Compounds
Biological Activity
[(2-Isocyanoethoxy)methyl]benzene, a compound characterized by its isocyanate functional group, has garnered attention in the field of biological research due to its potential implications in human health and environmental safety. This article delves into the biological activity of this compound, exploring its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Name : [(2-Isocyanoethoxy)methyl]benzene
- Molecular Formula : C10H10N2O
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Mechanisms of Biological Activity
The biological activity of [(2-Isocyanoethoxy)methyl]benzene can be attributed to its isocyanate group, which is known to react with nucleophiles such as proteins and DNA. This reactivity can lead to various biological effects, including:
- Cytotoxicity : Isocyanates are known to induce cell death in certain cell lines through mechanisms such as oxidative stress and DNA damage.
- Mutagenicity : Studies have indicated that compounds with isocyanate groups may exhibit mutagenic properties, potentially leading to carcinogenic outcomes.
Toxicological Effects
Research indicates that exposure to isocyanates can result in a range of adverse health effects:
- Respiratory Effects : Occupational exposure to isocyanates has been linked to asthma and other respiratory conditions. A study highlighted that even low concentrations can trigger occupational asthma, with significant risk correlated with higher exposure levels .
- Genotoxicity : Evidence suggests that isocyanates may cause DNA damage. For instance, a study using Chinese hamster ovary cells demonstrated positive results for chromosome aberrations when exposed to certain concentrations of isocyanate compounds .
- Carcinogenic Potential : While direct evidence linking [(2-Isocyanoethoxy)methyl]benzene to cancer remains limited, related compounds such as benzene and toluene have shown associations with various cancers, prompting further investigation into the long-term effects of isocyanates .
Case Study 1: Occupational Exposure
A case-referent study conducted in two manufacturing companies assessed the relationship between isocyanate exposure and the incidence of asthma. The findings indicated a significant association between higher time-weighted average exposures and the onset of asthma symptoms among workers .
Case Study 2: Genotoxicity Assessment
In a laboratory setting, researchers evaluated the mutagenic potential of various isocyanates using the Ames test. Results showed that certain isocyanates could induce mutations in bacterial strains only under metabolic activation conditions, suggesting a complex interaction with cellular metabolism .
Research Findings Summary
The following table summarizes key findings from various studies related to the biological activity of [(2-Isocyanoethoxy)methyl]benzene and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
